C27H17BrCl2N2O4
Description
C₂₇H₁₇BrCl₂N₂O₄ is a bromine- and chlorine-substituted aromatic compound containing nitrogen and oxygen functionalities. While specific data on this compound are absent in the provided evidence, its structural features suggest it belongs to a class of halogenated heterocyclic compounds. The molecular weight is approximately 584.0 g/mol (calculated), and its structure likely includes multiple aromatic rings, which may influence physicochemical properties such as solubility, lipophilicity, and biological activity. Such compounds are often explored in pharmaceuticals and materials science due to their electronic and steric effects .
Properties
Molecular Formula |
C27H17BrCl2N2O4 |
|---|---|
Molecular Weight |
584.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H17BrCl2N2O4/c28-15-6-9-17(10-7-15)31-26(33)23-24(32(36-25(23)27(31)34)18-4-2-1-3-5-18)22-13-12-21(35-22)19-14-16(29)8-11-20(19)30/h1-14,23-25H |
InChI Key |
GUJNKBADFJYEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(O5)C6=C(C=CC(=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H17BrCl2N2O4 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups through various chemical reactions. Common synthetic routes include:
Halogenation: Introducing bromine and chlorine atoms into the core structure using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Coupling Reactions: Forming carbon-nitrogen bonds using reagents such as palladium catalysts.
Oxidation and Reduction: Modifying the oxidation state of specific atoms within the molecule using oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of C27H17BrCl2N2O4 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
C27H17BrCl2N2O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygen-containing functional groups, while substitution reactions can introduce various organic groups into the molecule.
Scientific Research Applications
C27H17BrCl2N2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C27H17BrCl2N2O4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
Key Observations :
- Solubility : C₂₇H₁₇BrCl₂N₂O₄ is predicted to have lower solubility (0.15 mg/mL) compared to smaller compounds like C₇H₆N₂O (1.55 mg/mL) due to its larger molecular size and aromatic stacking. However, polar groups (N, O) may mitigate insolubility.
- Lipophilicity (Log P) : The higher Log P (3.5 predicted) suggests greater lipophilicity than C₆H₅BBrClO₂ (Log P 2.15) , which could enhance membrane permeability but reduce aqueous solubility.
- Biological Activity : Unlike C₇H₆N₂O, which inhibits CYP1A2 , C₂₇H₁₇BrCl₂N₂O₄’s larger structure may limit enzyme interaction. BBB permeability is unlikely due to its size, contrasting with smaller halogenated analogs .
Structural and Functional Analogues
Table 2: Structural Analogues and Similarity Metrics
Biological Activity
The compound C27H17BrCl2N2O4, also known as a halogenated derivative of a complex organic molecule, has garnered attention in recent years due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into various studies that highlight the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
C27H17BrCl2N2O4 consists of a complex structure with multiple functional groups that contribute to its biological activity. The presence of halogens (bromine and chlorine) is significant as these elements often enhance the reactivity and binding capabilities of organic compounds, potentially leading to increased biological efficacy.
Antimicrobial Properties
Research indicates that C27H17BrCl2N2O4 exhibits notable antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer potential of C27H17BrCl2N2O4 has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival. The compound's ability to inhibit glycolysis in cancer cells has been particularly highlighted, making it a candidate for targeting aggressive cancers such as glioblastoma multiforme (GBM) .
The biological effects of C27H17BrCl2N2O4 are believed to stem from its interaction with specific molecular targets within cells. For instance, the aldehyde group present in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts cellular processes such as metabolism and proliferation .
Case Study 1: Anticancer Efficacy
In a study focusing on glioblastoma cells, C27H17BrCl2N2O4 was evaluated for its cytotoxic effects. The results indicated significant inhibition of cell proliferation, with IC50 values demonstrating potency comparable to established chemotherapeutic agents. The compound's effectiveness was enhanced under hypoxic conditions typical of tumor microenvironments .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of C27H17BrCl2N2O4 against common pathogens. The compound exhibited broad-spectrum activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a foundation for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth across various strains | Potential development of new antimicrobial agents |
| Anticancer Activity | Induction of apoptosis in GBM cells; inhibition of glycolysis | Targeted therapy for aggressive cancers |
| Mechanism | Covalent bonding with proteins; disruption of metabolic pathways | Insights into therapeutic applications |
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